diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thieno[2,3-c]pyridine derivative featuring a diethyl dicarboxylate backbone, a 2,6-difluorobenzamido substituent at position 2, and a partially saturated dihydrothienopyridine ring. The 2,6-difluorobenzamido group likely enhances electronic effects and binding interactions compared to other substituents, while the diethyl esters may influence solubility and metabolic stability .
Properties
IUPAC Name |
diethyl 2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O5S/c1-3-28-19(26)15-11-8-9-24(20(27)29-4-2)10-14(11)30-18(15)23-17(25)16-12(21)6-5-7-13(16)22/h5-7H,3-4,8-10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHANRPGXBSVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the class of thieno[2,3-c]pyridines and is characterized by the following structure:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and modulation of cell cycle progression.
Mechanism of Action:
- Inhibition of Kinases: The compound has been identified as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction: It triggers apoptotic pathways by activating caspases and altering Bcl-2 family protein expressions.
Antimicrobial Activity
In addition to anticancer properties, this compound demonstrates antimicrobial activity against several bacterial strains.
Tested Strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro Studies:
The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showcasing effective inhibition at low concentrations.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis markers such as cleaved PARP and active caspase-3.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of the compound against E. coli and S. aureus. The study reported that the compound exhibited an MIC of 32 µg/mL against E. coli, demonstrating its potential as a novel antimicrobial agent.
Data Tables
| Biological Activity | Effect | Concentration (µg/mL) |
|---|---|---|
| Anticancer (Breast) | Induction of apoptosis | 10 - 100 |
| Antimicrobial (E. coli) | Inhibition of growth | 32 |
| Antimicrobial (S. aureus) | Inhibition of growth | 64 |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The thieno[2,3-c]pyridine core is a versatile scaffold modified for diverse applications. Key analogs include:
Key Observations:
- Ester Groups: Diethyl esters (as in 3g) typically lower melting points compared to dimethyl (3c) or tert-butyl esters (TBHPC), suggesting improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
